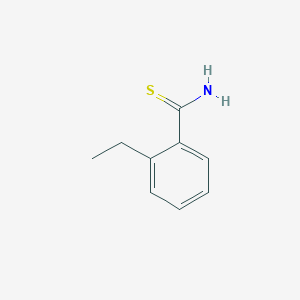

2-Ethyl-thiobenzamide

Cat. No. B1629515

Key on ui cas rn:

885280-16-0

M. Wt: 165.26 g/mol

InChI Key: ZQDMKVFNIVOKBB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04008264

Procedure details

In a polyethylene vessel having a capacity of 1 liter, at -20° C and with agitation, 46 g of ammonium thiocyanate (0.6 mol) and subsequently 53 g of ethylbenzene (0.5 mol) are added in portions to 0.5 l of 98% hydrofluoric acid. Subsequently, agitation is continued for 20 hours at room temperature, and the reaction mixture is then poured onto ice, thus causing the separation of a precipitate which slowly crystallizes. The precipitate is suction-filtered and washed with water. By steam distillation, about 10 g of ethylbenzene are recovered from the precipitate. After drying, 66 g (0.4 mol) of ethyl-thiobenzamide having a slightly yellow color and a melting point of 115 - 117° C are obtained, which corresponds to a conversion rate of 80% relative to the ethylbenzene used. The yield, relative to converted ethylbenzene, is 95% of the thoeretical yield. The product can be recrystallized from toluene or chlorobenzene. The gas chromatogram shows that substitution by the thioamide group has occured in p-position at a rate of more than 95%. The 4-ethylbenzonitrile may be obtained from the thioamide in known manner using alkali, thereby splitting off H2S.

Name

Identifiers

|

REACTION_CXSMILES

|

[S-:1][C:2]#[N:3].[NH4+].[CH2:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:6].F>>[CH2:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:2]([NH2:3])=[S:1])[CH3:6] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

46 g

|

|

Type

|

reactant

|

|

Smiles

|

[S-]C#N.[NH4+]

|

|

Name

|

|

|

Quantity

|

53 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0.5 L

|

|

Type

|

reactant

|

|

Smiles

|

F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a polyethylene vessel having

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction mixture is then poured onto ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the separation of a precipitate which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

slowly crystallizes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate is suction-filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

By steam distillation, about 10 g of ethylbenzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are recovered from the precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=C(C(=S)N)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.4 mol | |

| AMOUNT: MASS | 66 g | |

| YIELD: CALCULATEDPERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |